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Compound of Interest

Compound Name:
3-Hydroxy-5-

(methoxycarbonyl)benzoic acid

Cat. No.: B170748 Get Quote

A comprehensive technical guide on 3-Hydroxy-5-(methoxycarbonyl)benzoic acid, intended

for researchers, scientists, and professionals in drug development.

Chemical Identity and CAS Number
3-Hydroxy-5-(methoxycarbonyl)benzoic acid is a derivative of isophthalic acid. Based on

standard chemical nomenclature, the structure consists of a benzene ring with a carboxylic acid

group at position 1, a hydroxyl group at position 3, and a methoxycarbonyl group (a methyl

ester) at position 5.

A definitive CAS (Chemical Abstracts Service) number for this specific isomeric structure is not

readily available in major chemical databases. It is crucial to verify the identity of any related

compounds obtained from commercial suppliers, as isomeric variants with similar names exist,

such as:

3-Hydroxy-5-methoxybenzoic acid: CAS No. 19520-75-3[1][2]

3-Methoxy-5-(methoxycarbonyl)benzoic acid: CAS No. 71590-08-4[3][4]

For the purpose of this guide, the technical data provided is based on the predicted chemical

properties of 3-hydroxy-5-(methoxycarbonyl)benzoic acid and spectral data from closely

related analogs.
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Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 3-Hydroxy-5-
(methoxycarbonyl)benzoic acid.

Property Value

Molecular Formula C₉H₈O₅

Molecular Weight 196.16 g/mol

Appearance White to off-white solid (predicted)

Melting Point Not available

Boiling Point Not available

Solubility
Likely soluble in polar organic solvents like

DMSO, methanol, and ethyl acetate.

Spectral Data (Analog-Based)
Due to the absence of published experimental spectra for 3-Hydroxy-5-
(methoxycarbonyl)benzoic acid, this section provides an analysis based on data from similar

compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show signals for the aromatic protons, the carboxylic

acid proton, the hydroxyl proton, and the methyl ester protons. The chemical shifts are

influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

Carboxylic acid (-

COOH)
12.0 - 13.5 Singlet (broad)

The exact shift can

vary with solvent and

concentration.

Aromatic (H-2, H-4, H-

6)
7.0 - 8.0 Multiple signals

The substitution

pattern will result in

distinct signals for

each aromatic proton.

Hydroxyl (-OH) 9.0 - 11.0 Singlet (broad)

The chemical shift is

dependent on solvent

and hydrogen

bonding.

Methyl ester (-OCH₃) ~3.9 Singlet

Typically a sharp

singlet integrating to 3

protons.

Note: Data is inferred from spectra of related benzoic acid derivatives.[5][6][7][8][9]

¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic

carbons, and the methyl ester carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

Carboxylic acid (-COOH) 165 - 175

Ester carbonyl (-COO-) 160 - 170

Aromatic (C-OH) 155 - 160
Carbon attached to the

hydroxyl group.

Aromatic (C-COOH) 130 - 135
Carbon attached to the

carboxylic acid.

Aromatic (C-COOCH₃) 130 - 135
Carbon attached to the

methoxycarbonyl group.

Aromatic (C-H) 110 - 130
Aromatic carbons bonded to

hydrogen.

Methyl ester (-OCH₃) 50 - 55

Note: Data is inferred from spectra of related benzoic acid derivatives.[10][11][12]

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl,

carbonyl, and aromatic functional groups.

Table 3: Predicted IR Absorption Bands
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Notes

O-H stretch (hydroxyl) 3200 - 3600 Broad

O-H stretch

(carboxylic acid)
2500 - 3300 Very Broad

A characteristic broad

band for carboxylic

acid dimers.

C-H stretch (aromatic) 3000 - 3100 Medium

C=O stretch

(carboxylic acid)
1680 - 1710 Strong

C=O stretch (ester) 1715 - 1735 Strong

C=C stretch

(aromatic)
1450 - 1600 Medium to Strong

Multiple bands are

expected.

C-O stretch 1210 - 1320 Strong

Note: Data is inferred from spectra of benzoic acid and its derivatives.[13][14]

Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ would be

expected at m/z 196.

Table 4: Predicted Mass Spectrometry Fragmentation
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m/z Possible Fragment Ion Notes

196 [C₉H₈O₅]⁺ Molecular ion (M⁺)

179 [M - OH]⁺ Loss of a hydroxyl radical.

165 [M - OCH₃]⁺ Loss of a methoxy radical.

151 [M - COOH]⁺
Loss of the carboxylic acid

group.

137 [M - COOCH₃]⁺
Loss of the methoxycarbonyl

group.

121 [M - COOH - OCH₃]⁺ Subsequent fragmentation.

Note: Fragmentation patterns are predicted based on common fragmentation of benzoic acid

derivatives.[15][16][17]

Experimental Protocols
An experimental protocol for the synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid
could involve the selective esterification of a suitable precursor.

Synthesis from 5-Hydroxyisophthalic Acid
A plausible synthetic route starts with 5-hydroxyisophthalic acid.

Reaction:

5-hydroxyisophthalic acid + Methanol --(Acid Catalyst)--> 3-Hydroxy-5-
(methoxycarbonyl)benzoic acid

Procedure:

Dissolution: Dissolve 5-hydroxyisophthalic acid in an excess of methanol.

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
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Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by

thin-layer chromatography (TLC).

Work-up: After the reaction is complete, neutralize the catalyst with a mild base (e.g., sodium

bicarbonate solution).

Extraction: Extract the product into an organic solvent like ethyl acetate.

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and

concentrate it under reduced pressure. The crude product can be purified by column

chromatography on silica gel or by recrystallization.

Note: This is a general procedure and may require optimization.[18][19]

Logical Workflow and Diagrams
The following diagram illustrates a potential synthetic workflow for preparing 3-Hydroxy-5-
(methoxycarbonyl)benzoic acid.

5-Hydroxyisophthalic Acid

Selective Mono-esterification

Methanol (Solvent/Reagent) Acid Catalyst (e.g., H₂SO₄)

Crude Product Mixture

Purification (Chromatography/Recrystallization)

3-Hydroxy-5-(methoxycarbonyl)benzoic Acid
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Click to download full resolution via product page

Caption: A conceptual workflow for the synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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